1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine
Description
BenchChem offers high-quality 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-6-8-26(9-7-15)23-18-12-20-21(30-11-10-29-20)13-19(18)25-14-22(23)31(27,28)17-4-2-16(24)3-5-17/h2-5,12-15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQXLRPWNQOHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview of its effects and applications in the biomedical field.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 373.87 g/mol
Structural Features
The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the sulfonyl group and the piperidine moiety enhances its potential for interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonyl groups often demonstrate potent antibacterial and antifungal activities. Specifically:
- Antibacterial Assays : Compounds containing the 4-chlorobenzenesulfonyl moiety have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Assays : Similar compounds have been tested against fungi such as Candida albicans, showing promising results in inhibiting growth.
Anticancer Activity
The quinoline scaffold is recognized for its anticancer properties. Studies involving quinoline derivatives suggest that they can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies have shown that related quinoline derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The compound has been subjected to various cytotoxicity tests:
These results indicate that while the compound exhibits potent biological activity, further studies are necessary to fully understand its safety and efficacy.
Synthesis and Derivatives
The synthesis of 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Quinoline Core : Utilizing cyclization reactions to form the quinoline structure.
- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chloride derivatives.
- Piperidine Addition : Finally attaching the piperidine moiety through nucleophilic substitution reactions.
Derivative Analysis
Various derivatives of this compound have been synthesized to enhance biological activity or reduce toxicity. These modifications often involve changes to the substituents on the quinoline or piperidine rings.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities. The sulfonamide group is particularly noted for its pharmacological potential, including:
- Antibacterial Activity : Compounds containing the sulfonamide moiety have been shown to possess antibacterial properties. Studies have demonstrated that derivatives can inhibit bacterial growth effectively against various strains .
- Enzyme Inhibition : The compound may also act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .
- Anticancer Potential : Quinoline derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms .
Therapeutic Applications
The therapeutic applications of this compound are broad and include:
- Neurological Disorders : Due to its potential as an AChE inhibitor, it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
- Diabetes Management : Some derivatives of piperidine are known to regulate glucose levels, suggesting that this compound could have hypoglycemic effects .
- Cancer Therapy : Given its structural components, it may be explored as a candidate for cancer treatment, particularly in targeting specific cancer types .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
- A study highlighted the antibacterial activity of synthesized piperidine derivatives against various bacterial strains, demonstrating the effectiveness of sulfonamide groups in enhancing antimicrobial properties .
- Another research project focused on enzyme inhibition by these compounds, showing promising results in reducing enzyme activity linked to diseases like Alzheimer's .
Preparation Methods
Quinoline Precursor Synthesis
The quinoline nucleus is typically constructed via:
- Skraup reaction : Cyclization of 3-aminophenol derivatives with glycerol/sulfuric acid
- Conrad-Limpach synthesis : Condensation of β-ketoesters with aryl amines
Recent advances employ silica-supported ferric chloride (silferc) catalysts to enhance regioselectivity. A representative protocol from US20070123708A1:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Aniline + methyl vinyl ketone, silferc (1:3), acetic acid, 70°C | 58% |
| 2 | ZnCl₂ catalysis, 5 hr reflux | 63% |
This method avoids volatile solvents and enables gram-scale production with >60% overall yield.
Dioxane Ring Annulation
Thedioxino fusion at positions 2,3-g is achieved through:
- Oxidative coupling : Catechol derivatives react with quinoline-5,8-diones under Mitsunobu conditions
- Electrophilic cyclization : Bromocatechol intermediates undergo Pd-catalyzed C-O bond formation (Scheme 1):
Quinoline-6,7-diol + 1,2-dibromoethane → [1,4]dioxino[2,3-g]quinoline
Reaction requires careful pH control (6.5-7.2) to prevent epoxide formation.
Sulfonylation at C8 Position
Direct Sulfonation Strategies
The 4-chlorobenzenesulfonyl group is introduced via:
- Friedel-Crafts sulfonylation : 4-Chlorobenzenesulfonyl chloride, AlCl₃ catalyst, DCM, 0°C → RT
- Directed ortho-metalation : LTMP-mediated lithiation followed by sulfonyl chloride quench
Optimized Conditions :
- Molar ratio 1:1.2 (quinoline:sulfonyl chloride)
- 78% yield achieved with 2,6-lutidine as proton sponge
Piperidine Functionalization
4-Methylpiperidine Synthesis
Piperidine precursors are prepared via:
Coupling to Quinoline Scaffold
The C9-position amination employs:
- Buchwald-Hartwig coupling : Pd₂(dba)₃/Xantphos catalyst system, Cs₂CO₃ base, toluene reflux
- SNAr displacement : Activated quinoline triflate + 4-methylpiperidine, DIPEA, DMF
Comparative Performance :
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Pd-catalyzed | 110°C | 12 hr | 72% |
| SNAr | 150°C | 48 hr | 58% |
Integrated Synthetic Route
The consolidated pathway (Figure 1) proceeds through:
- Silferc-catalyzed quinoline synthesis
- Catechol cyclization for dioxane ring
- AlCl₃-mediated sulfonylation
- Pd-catalyzed piperidine coupling
Critical purification steps :
- Column chromatography (SiO₂, EtOAc/hexane gradient)
- Recrystallization from ethanol/water (7:3)
Final product characterization includes:
- ¹H/¹³C NMR (DMSO-d₆): δ 8.21 (d, J=5.4 Hz, H-2), 4.35 (m, dioxane protons)
- HRMS: m/z 513.1248 [M+H]⁺ (calc. 513.1251)
Challenges and Optimization Opportunities
Key unresolved issues:
- Regioselectivity in sulfonylation : Competing C5 vs C8 substitution (current ratio 1:4.3)
- Piperidine racemization : Up to 18% epimerization observed during coupling
- Catalyst recycling : Silferc loses activity after 3 cycles (67% initial efficiency)
Emerging solutions:
- DFT-guided ligand design for Pd catalysts to suppress racemization
- Flow chemistry approaches for continuous sulfonylation
- Biocatalytic resolution using lipase enzymes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound with high purity?
- Methodological Answer : The synthesis of sulfonylpiperidine derivatives typically involves coupling reactions under controlled conditions. For example, sulfonyl chloride intermediates (e.g., 4-chlorobenzenesulfonyl chloride) can react with piperidine derivatives in dichloromethane or chloroform/methanol mixtures, using bases like triethylamine to neutralize HCl byproducts . Purification via column chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization ensures high purity (>99%), as validated by HPLC retention times and peak area analysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR analysis identifies key proton environments (e.g., aromatic protons in the quinoline ring at δ 7.2–8.5 ppm, methyl groups in piperidine at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks matching C₂₂H₂₂ClN₂O₃S) .
- X-ray Crystallography : Single-crystal studies resolve stereochemistry and bond angles, particularly for fused dioxino-quinoline systems .
Q. How can researchers analyze the reactivity of the sulfonyl and piperidine functional groups?
- Methodological Answer :
- Sulfonyl Group : Test nucleophilic substitution using amines or thiols in basic conditions (e.g., NaOH in DCM). Monitor reaction progress via TLC .
- Piperidine Nitrogen : Perform acylation or alkylation reactions (e.g., with acetyl chloride) and verify by IR (C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data .
- Multi-Spectral Validation : Combine LC-MS, 2D NMR (COSY, HSQC), and elemental analysis to resolve ambiguities in aromatic proton assignments .
Q. How can researchers assess the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate with human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolites via LC-HRMS .
- Radiolabeled Tracing : Synthesize ¹⁴C-labeled analogs (specific activity ~3.7 µCi/mg) to track excretion pathways in rodent models .
Q. What experimental designs are suitable for studying the compound’s structural dynamics under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions in lipid bilayers or with target proteins (e.g., kinases) using AMBER or GROMACS .
- Circular Dichroism (CD) : Monitor conformational changes in aqueous buffers at varying pH (e.g., 5.0–7.4) to assess stability .
Q. How can researchers address discrepancies in bioactivity data across different assay systems?
- Methodological Answer :
- Dose-Response Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Buffer Optimization : Adjust ionic strength (e.g., sodium acetate buffer, pH 4.6) to minimize nonspecific binding in receptor-ligand studies .
Methodological Challenges and Solutions
Q. What protocols ensure reproducibility in synthesizing this compound across labs?
- Answer : Standardize reaction parameters (e.g., temperature, solvent ratios) and validate purity via inter-lab HPLC round-robin tests. Document deviations (e.g., moisture-sensitive steps) in supplementary materials .
Q. How should researchers design assays to evaluate the compound’s selectivity for target enzymes?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
